molecular formula C11H15NOS B13273166 N-(3-methoxyphenyl)thiolan-3-amine

N-(3-methoxyphenyl)thiolan-3-amine

Cat. No.: B13273166
M. Wt: 209.31 g/mol
InChI Key: TVLWESYHQOELLS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)thiolan-3-amine is an organic compound with the molecular formula C11H15NOS. It is a thiolane derivative, characterized by the presence of a methoxyphenyl group attached to the thiolane ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)thiolan-2-amine
  • N-(4-methoxyphenyl)thiolan-3-amine
  • N-(3-ethoxyphenyl)thiolan-3-amine

Uniqueness

N-(3-methoxyphenyl)thiolan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(3-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NOS/c1-13-11-4-2-3-9(7-11)12-10-5-6-14-8-10/h2-4,7,10,12H,5-6,8H2,1H3

InChI Key

TVLWESYHQOELLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCSC2

Origin of Product

United States

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